molecular formula C16H17BrN2O B5066490 N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea

N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea

Cat. No. B5066490
M. Wt: 333.22 g/mol
InChI Key: MZOFEPGTJVLPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BB-Cl-amidine and is a type of urea derivative.

Mechanism of Action

BB-Cl-amidine works by inhibiting the activity of PADs, which are enzymes that convert arginine residues in proteins to citrulline. This inhibition of PADs results in reduced inflammation and improved disease outcomes.
Biochemical and Physiological Effects:
BB-Cl-amidine has been shown to have various biochemical and physiological effects. This compound has been reported to reduce inflammation, inhibit tumor growth, and improve neurological outcomes in animal models of disease.

Advantages and Limitations for Lab Experiments

The advantages of using BB-Cl-amidine in lab experiments include its ability to inhibit PAD activity, its anti-inflammatory properties, and its potential applications in studying various diseases. However, the limitations of using BB-Cl-amidine include its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are many future directions for research on BB-Cl-amidine. Some potential areas of study include its use in treating various diseases, its potential as a diagnostic tool, and its potential applications in drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its safety and efficacy in humans.
In conclusion, BB-Cl-amidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its anti-inflammatory properties and its potential role in treating various diseases. While further research is needed to fully understand the effects of BB-Cl-amidine, this compound shows promise as a valuable tool in scientific research.

Synthesis Methods

The synthesis of BB-Cl-amidine involves the reaction of 3-bromobenzyl isocyanate with 2-ethylphenylamine. This reaction results in the formation of N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea. The synthesis of this compound can be carried out using various methods, including the use of solvents, catalysts, and different reaction conditions.

Scientific Research Applications

BB-Cl-amidine has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been used to study the role of peptidylarginine deiminases (PADs) in various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-2-13-7-3-4-9-15(13)19-16(20)18-11-12-6-5-8-14(17)10-12/h3-10H,2,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOFEPGTJVLPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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